N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
CAS No.: 1251686-42-6
Cat. No.: VC7348941
Molecular Formula: C12H11N5O3S
Molecular Weight: 305.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251686-42-6 |
|---|---|
| Molecular Formula | C12H11N5O3S |
| Molecular Weight | 305.31 |
| IUPAC Name | N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C12H11N5O3S/c1-5-4-8(17-20-5)10(18)14-12-16-15-11(19-12)9-6(2)13-7(3)21-9/h4H,1-3H3,(H,14,16,18) |
| Standard InChI Key | YPRYBWKWMAFLOS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C |
Introduction
Structural Overview
The compound consists of multiple heterocyclic rings and functional groups:
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Thiazole Ring: Contains sulfur and nitrogen atoms, with methyl substituents at positions 2 and 4.
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Oxadiazole Ring: A five-membered ring containing oxygen and two nitrogen atoms.
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Oxazole Ring: A five-membered ring with oxygen and nitrogen atoms, substituted with a methyl group at position 5.
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Carboxamide Group: Attached to the oxazole ring, providing potential for hydrogen bonding and biological interactions.
This complex arrangement of heteroatoms and substituents contributes to the compound's chemical reactivity and biological activity.
Synthesis
While specific synthetic pathways for this exact compound are not directly available in the provided sources, similar compounds involving thiazole, oxadiazole, and oxazole rings are typically synthesized using the following general methods:
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Formation of Thiazole Derivatives:
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Construction of Oxadiazole Rings:
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Integration of Oxazole Rings:
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Amide Bond Formation:
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The carboxamide group is typically introduced through condensation reactions between carboxylic acids (or their activated derivatives) and amines.
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Biological Significance
Compounds containing thiazole, oxadiazole, and oxazole rings have been widely studied for their diverse biological activities:
Antimicrobial Activity
Heterocyclic compounds like this one often exhibit antimicrobial properties due to their ability to interact with bacterial enzymes or membranes .
Antioxidant Potential
The presence of electron-donating groups (e.g., methyl groups) enhances radical scavenging activity in similar compounds .
Analytical Characterization
To confirm the structure and purity of such compounds, various analytical techniques are employed:
Potential Applications
Given its structural features, this compound may find applications in:
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Pharmaceuticals: As a lead molecule for developing drugs targeting microbial infections or cancer.
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Agriculture: Potential use as a pesticide due to its ability to disrupt biological pathways in pests.
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Material Science: Integration into polymers or coatings for enhanced properties like thermal stability.
Research Gaps
While this compound exhibits promising structural attributes for biological activity, further research is needed to:
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Optimize its synthesis for higher yields and fewer steps.
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Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion).
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Conduct in-depth biological assays to confirm its efficacy against specific targets.
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